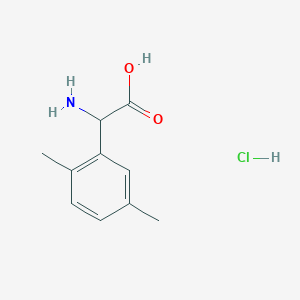

Ácido 2-amino-2-(2,5-dimetilfenil)acético clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride has a wide range of applications in scientific research, including:

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride typically involves the reaction of 2,5-dimethylphenylacetic acid with ammonia or an amine under specific conditions . The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to maintain consistency and quality .

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like halides or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halides, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Mecanismo De Acción

The mechanism of action of 2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes . The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-2-(3,5-dimethylphenyl)acetic acid hydrochloride

- 2-Amino-2-(2,6-dimethylphenyl)acetic acid hydrochloride

Uniqueness

2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its 2,5-dimethyl substitution pattern differentiates it from other similar compounds, affecting its reactivity and interaction with biological targets .

Actividad Biológica

2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride, also known as a derivative of the 2,5-dimethylphenyl scaffold, has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features an amino group attached to a 2,5-dimethylphenyl moiety, which is linked to an acetic acid group. This structure is significant for its interaction with various biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds with the 2,5-dimethylphenyl scaffold exhibit notable antimicrobial properties. For instance:

- Gram-positive Bacteria : Research has shown that derivatives of the 2,5-dimethylphenyl structure possess activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

- Fungal Pathogens : Several derivatives have demonstrated broad-spectrum antifungal activity against drug-resistant Candida strains, suggesting that modifications to the 2,5-dimethylphenyl scaffold could enhance efficacy against resistant strains .

Table 1: Antimicrobial Activity of 2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride Derivatives

| Compound | Target Pathogen | Activity Level |

|---|---|---|

| 3h | MRSA | Excellent |

| 3j | Vancomycin-resistant E. faecium | Favorable |

| 7 | Drug-resistant Candida strains | Greater than fluconazole |

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have shown promising results:

- Cell Lines Tested : The compound was tested on various cancer cell lines including A549 (lung cancer) and Caco-2 (colon cancer) cells.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through modulation of cellular signaling pathways and gene expression related to cell survival .

Table 2: Anticancer Activity of 2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15.0 | Induction of apoptosis |

| Caco-2 | 12.5 | Cell cycle arrest |

The biological activity of 2-amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.

- Receptor Interaction : The compound may interact with specific receptors that modulate cellular responses, particularly in the context of neurotransmission and hormonal regulation .

- Apoptosis Induction : The ability to induce apoptosis suggests that the compound can influence pathways such as the Bcl-2 family proteins and caspase activation .

Case Studies

A notable study highlighted the synthesis and evaluation of several thiazole derivatives incorporating the 2,5-dimethylphenyl scaffold. These derivatives exhibited enhanced antimicrobial activity against resistant strains and were also assessed for their anticancer properties using various cell lines .

Propiedades

IUPAC Name |

2-amino-2-(2,5-dimethylphenyl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-6-3-4-7(2)8(5-6)9(11)10(12)13;/h3-5,9H,11H2,1-2H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPVDKNMMUWTDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135916-78-7 |

Source

|

| Record name | Benzeneacetic acid, α-amino-2,5-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1135916-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.